

# AGI-12026 vs. Ivosidenib (AG-120): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AGI-12026 |           |
| Cat. No.:            | B15574180 | Get Quote |

This guide provides a comparative overview of **AGI-12026** and ivosidenib (AG-120), focusing on their mechanisms of action and available efficacy data. While both compounds target isocitrate dehydrogenase (IDH) mutations, a prevalent driver in several cancers, they represent distinct chemical entities with different selectivity profiles.

#### Executive Summary:

Ivosidenib (formerly AG-120) is a well-characterized, potent, and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.[1][2][3] In contrast, AGI-12026 is a preclinical, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[4][5] Publicly available efficacy data for AGI-12026 is limited, precluding a direct quantitative comparison with the extensive clinical data available for ivosidenib. This guide will primarily focus on the established efficacy of ivosidenib, with available details on AGI-12026 for contextual understanding.

## Ivosidenib (AG-120): A Selective Mutant IDH1 Inhibitor

Ivosidenib is an oral, targeted therapy that specifically inhibits the gain-of-function activity of mutated IDH1 enzymes.[1][2] These mutations, most commonly occurring at the R132 residue, lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, ultimately blocking



cellular differentiation and promoting oncogenesis.[1][2] Ivosidenib works by reducing 2-HG levels, thereby restoring normal cellular differentiation.[1]

## Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action





Click to download full resolution via product page



Caption: Mutant IDH1 pathway and the inhibitory action of Ivosidenib.

### Efficacy of Ivosidenib (AG-120)

The efficacy of ivosidenib has been demonstrated in both preclinical models and extensive clinical trials.

#### **Preclinical Efficacy**

Ivosidenib has shown potent and selective inhibition of various IDH1-R132 mutants in biochemical and cell-based assays.

Table 1: Preclinical Activity of Ivosidenib (AG-120)

| Assay Type                 | Target/Cell Line                     | Endpoint                | Result                                           |
|----------------------------|--------------------------------------|-------------------------|--------------------------------------------------|
| Biochemical Assay          | IDH1-R132H                           | IC50                    | 12 nM[6]                                         |
| Biochemical Assay          | IDH1-R132C                           | IC50                    | 13 nM[6]                                         |
| Biochemical Assay          | IDH1-R132G                           | IC50                    | 8 nM[6]                                          |
| Biochemical Assay          | IDH1-R132L                           | IC50                    | 13 nM[6]                                         |
| Biochemical Assay          | IDH1-R132S                           | IC50                    | 12 nM[6]                                         |
| Cell-Based Assay           | Primary mIDH1 AML<br>Patient Samples | 2-HG Reduction          | >96% at 0.5 µM[1][2]                             |
| In Vivo Xenograft<br>Model | HT1080 (mIDH1-<br>R132C)             | Tumor 2-HG<br>Reduction | 92.0% (50 mg/kg),<br>95.2% (150 mg/kg)[1]<br>[2] |

IC50: Half-maximal inhibitory concentration.

### **Clinical Efficacy**

Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.

Table 2: Clinical Efficacy of Ivosidenib in Relapsed/Refractory AML (Phase 1, NCT02074839)[7]



| Efficacy Endpoint                                                    | Value (N=179) | 95% Confidence Interval |
|----------------------------------------------------------------------|---------------|-------------------------|
| Overall Response Rate (ORR)                                          | 41.9%         | 34.6% - 49.5%           |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 31.8%         | 25.1% - 39.2%           |
| Complete Remission (CR)                                              | 24.0%         | 18.0% - 31.0%           |
| Median Duration of CR                                                | 10.1 months   | 6.5 - 22.2 months       |
| Median Duration of CR+CRh                                            | 8.2 months    | 5.6 - 12.0 months       |

Table 3: Clinical Efficacy of Ivosidenib + Azacitidine in Newly Diagnosed IDH1-mutated AML (AGILE Phase 3, NCT03173248)[8]

| Efficacy Endpoint               | lvosidenib +<br>Azacitidine | Placebo +<br>Azacitidine | Hazard Ratio (95%<br>CI) / p-value |
|---------------------------------|-----------------------------|--------------------------|------------------------------------|
| Median Overall<br>Survival (OS) | 29.3 months                 | 7.9 months               | 0.42 (0.27 - 0.65); p < 0.0001     |
| Complete Remission (CR) Rate    | 47%                         | 15%                      | -                                  |
| Transfusion<br>Independence     | 53.8%                       | 17.1%                    | p = 0.0004                         |

## **Experimental Protocols Ex Vivo Treatment of Primary AML Patient Samples**

This protocol describes the methodology used to assess the effect of ivosidenib on 2-HG levels and cellular differentiation in primary human AML cells.[1][2]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]



- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [AGI-12026 vs. Ivosidenib (AG-120): A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574180#agi-12026-vs-ivosidenib-ag-120-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com